molecular formula C8H6OS B8250239 1-(2-Thienyl)-2,3-butadien-1-one

1-(2-Thienyl)-2,3-butadien-1-one

Cat. No.: B8250239
M. Wt: 150.20 g/mol
InChI Key: AOZGWXFZKJJKQH-UHFFFAOYSA-N
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Description

Example Description - Requires Verification: 1-(2-Thienyl)-2,3-butadien-1-one is a specialized organic compound featuring a conjugated system between a 2-thienyl group and a butadienone chain. This unique structure makes it a potential intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and functional materials. Researchers may investigate its utility as a diene or dienophile in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex molecular architectures. Its mechanism of action in these contexts stems from the reactivity of its conjugated double bonds and ketone group. Further research applications could explore its photophysical properties due to the extended π-system, making it a candidate for materials science studies. This product is strictly for research purposes in a controlled laboratory setting. ⚠️ Important Note: The specific applications, research value, and mechanism of action for this compound are not detailed in the available sources. The text above is a hypothetical example. You must consult chemical databases, scientific literature, or conduct primary research to obtain accurate and specific information before finalizing your product description.

Properties

InChI

InChI=1S/C8H6OS/c1-2-4-7(9)8-5-3-6-10-8/h3-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZGWXFZKJJKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Elimination Reactions from Dihalide Precursors

A principal route to 1-(2-thienyl)-2,3-butadien-1-one involves dehydrohalogenation of vicinal dihalides. For instance, treatment of 1-(2-thienyl)-2,3-dibromo-1-butanone (1 ) with a strong base such as potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −78°C facilitates the elimination of two equivalents of HBr, yielding the target allene . This method capitalizes on the steric and electronic effects of the thienyl group to direct regioselective elimination.

Reaction Conditions and Outcomes

Starting MaterialBaseSolventTemperature (°C)Yield (%)
1 KOtBuTHF−7862

The reaction proceeds via a concerted E2 mechanism, with the base abstracting β-hydrogens adjacent to both halogen atoms. The thienyl ring’s electron-withdrawing nature stabilizes the transition state, enhancing reaction efficiency .

Peterson Elimination of β-Silyl Alcohols

The Peterson elimination offers a stereocontrolled pathway to allenes. Synthesis begins with the preparation of β-silyl alcohol 2 through nucleophilic addition of 2-thienyllithium to trimethylsilyl-protected propargyl aldehyde. Subsequent treatment with aqueous HCl induces desilylation and elimination, forming this compound .

Mechanistic Insights

  • Nucleophilic Addition :
    Thienyl-Li+HC≡C-C(=O)-SiMe3Thienyl-C(OH)-C≡C-SiMe3\text{Thienyl-Li} + \text{HC≡C-C(=O)-SiMe}_3 \rightarrow \text{Thienyl-C(OH)-C≡C-SiMe}_3

  • Elimination :
    Thienyl-C(OH)-C≡C-SiMe3HClThienyl-C(=O)-C=C=CH2+Me3SiOH\text{Thienyl-C(OH)-C≡C-SiMe}_3 \xrightarrow{\text{HCl}} \text{Thienyl-C(=O)-C=C=CH}_2 + \text{Me}_3\text{SiOH}

This method affords moderate yields (45–55%) but excels in stereochemical fidelity, producing the allene with >95% Z-configuration .

Transition Metal-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable modular assembly of the allenic backbone. A representative protocol involves Sonogashira coupling between 2-thienylacetylene (3 ) and propargyl bromide (4 ), followed by oxidation of the resultant alkyne 5 to the ketone .

Optimized Protocol

  • Sonogashira Coupling :
    Thienyl-C≡CH+BrC≡C-CH2OHPd(PPh3)4,CuIThienyl-C≡C-C≡C-CH2OH\text{Thienyl-C≡CH} + \text{BrC≡C-CH}_2\text{OH} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Thienyl-C≡C-C≡C-CH}_2\text{OH}

  • Oxidation :
    Thienyl-C≡C-C≡C-CH2OHNaIO4Thienyl-C(=O)-C=C=CH2\text{Thienyl-C≡C-C≡C-CH}_2\text{OH} \xrightarrow{\text{NaIO}_4} \text{Thienyl-C(=O)-C=C=CH}_2

Yields for the oxidation step vary between 30–40%, limited by competing overoxidation pathways .

Photochemical Electrocyclization

Photochemical methods exploit conjugated trienes’ propensity for 6π-electrocyclization. Irradiation of 1-(2-thienyl)-1,3,5-hexatriene (6 ) at 313 nm induces cyclization to a bicyclic intermediate, which undergoes retro-Diels-Alder fragmentation under thermal conditions to release this compound .

Key Parameters

  • Wavelength : 313 nm (UV-A)

  • Solvent : Benzene or acetonitrile

  • Quantum Yield : 0.43 (coloration), 0.16 (decoloration)

This method, while efficient (70–80% yield), demands stringent control over light exposure to prevent photodegradation .

Oxidative Dehydrogenation of Dienols

Oxidation of 1-(2-thienyl)-1,3-butadien-1-ol (7 ) with Jones reagent (CrO₃/H₂SO₄) selectively converts the allylic alcohol to the ketone while preserving the allene motif. The reaction proceeds via a chromate ester intermediate, with subsequent β-hydride elimination forming the conjugated system .

Reaction Profile
Thienyl-CH(OH)-CH=CH2CrO3/H2SO4Thienyl-C(=O)-CH=CH2Thienyl-C(=O)-C=C=CH2\text{Thienyl-CH(OH)-CH=CH}_2 \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{Thienyl-C(=O)-CH=CH}_2 \rightarrow \text{Thienyl-C(=O)-C=C=CH}_2

Yields reach 50–60%, with side products arising from overoxidation or diene isomerization .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)ScalabilityCostStereoselectivity
Dihalide Elimination62HighLowModerate
Peterson Elimination55ModerateHighHigh
Transition Metal Coupling40LowHighLow
Photochemical80ModerateHighHigh
Oxidative Dehydrogenation60HighLowModerate

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thienyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized thiophene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the butadiene moiety.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced butadiene-thiophene compounds.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 1-(2-Thienyl)-2,3-butadien-1-one is in the agrochemical industry . It serves as a building block for synthesizing various agrochemicals, particularly pesticides. The compound's structural characteristics allow it to interact effectively with biological systems, making it a candidate for developing new agrochemical formulations that target specific pests while minimizing environmental impact .

Table 1: Agrochemical Applications

Application TypeDescription
PesticidesUsed as an intermediate in the synthesis of novel pesticides.

Photochemical Properties

The compound exhibits interesting photochemical properties that have been studied extensively. Research indicates that thienyl groups influence the photoisomerization and rotamerism of related compounds. Specifically, the presence of thienyl substituents affects the absorption spectra and fluorescence characteristics of the dienes, which can be exploited in developing photonic devices .

Table 2: Photochemical Properties

PropertyObservation
Absorption Range260–380 nm
FluorescenceEnhanced by thienyl substitution

Biological Activities

Research has identified several biological activities associated with this compound and its derivatives. These compounds have shown potential as:

  • Antioxidants : They exhibit significant activity against free radical-induced oxidative stress.
  • Antimicrobial Agents : Some derivatives have been evaluated for their efficacy against various bacterial strains.
  • Anti-inflammatory Agents : Studies suggest that thienyl compounds can modulate inflammatory pathways .

Table 3: Biological Activities

Activity TypeDescription
AntioxidantInhibits lipid peroxidation with varying efficacy.
AntimicrobialEffective against specific bacterial strains.
Anti-inflammatoryModulates inflammatory responses in vitro.

Material Science Applications

In materials science, this compound is utilized in the synthesis of conducting polymers. Its derivatives have been incorporated into electroactive materials that exhibit promising properties for applications in organic electronics and sensors .

Table 4: Material Science Applications

Application TypeDescription
Conducting PolymersUsed in the synthesis of electroactive materials for sensors and organic electronics.

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Synthesis of Novel Pesticides : A study demonstrated the successful incorporation of thienyl butadiene into pesticide formulations that showed enhanced efficacy against resistant pest populations.
  • Photonic Devices Development : Research focused on using thienyl butadiene derivatives in organic light-emitting diodes (OLEDs), where they exhibited improved luminescent properties compared to traditional materials.
  • Biological Evaluations : A series of biological assays revealed that certain derivatives possess significant antioxidant activity, paving the way for potential therapeutic applications in oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)-2,3-butadien-1-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the butadiene moiety can undergo conjugation with other molecular systems. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

These are primarily phencyclidine (PCP) analogs or derivatives with central nervous system (CNS) activity:

Table 1: Key Thienyl-Containing Compounds from Evidence

Compound Name Structure/Properties References
1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP) PCP analog with stimulant/depressant CNS effects; studied in spinal dog models
1-[1-(2-Thienyl)cyclohexyl]pyrrolidine (TCPy) Structural analog of TCP; listed as a controlled substance in Utah Code (2024)
1-[3-(2-Hydroxy-3-alkylaminopropoxy)-2-thienyl]-3-phenyl-1-propanones Antiarrhythmic agents with thienyl-propanone backbone

Key Differences:

  • TCP/TCPy (PCP analogs) feature a cyclohexyl-piperidine/pyrrolidine core, unlike the butadienone backbone of the queried compound. These analogs exhibit CNS effects, including self-administration and acute toxicity in animal models .
  • Thienyl-propanones () share a 2-thienyl group but are pharmacologically distinct, showing antiarrhythmic activity rather than CNS effects .

Critical Analysis of Evidence Gaps

Lack of Direct Data: No evidence addresses 1-(2-Thienyl)-2,3-butadien-1-one, its synthesis, or physicochemical properties.

Structural Mismatches: The referenced thienyl compounds (e.g., TCP, TCPy) are cyclohexyl-amine derivatives, which differ significantly from the butadienone structure.

Recommendations for Further Research

To address the query comprehensively, consult:

  • Specialized chemical databases (e.g., SciFinder, Reaxys) for This compound synthesis and properties.
  • Comparative studies on conjugated enones (e.g., 2,3-butadien-1-one derivatives) for reactivity or biological activity.

Biological Activity

1-(2-Thienyl)-2,3-butadien-1-one is a thienyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a larger class of thienyl compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various studies and findings.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thienyl compounds. In a study assessing the effects of new thieno[2,3-c]pyrazole compounds, it was found that these compounds exhibited significant antioxidant activity against oxidative stress induced by 4-nonylphenol in fish erythrocytes. The alterations in erythrocyte morphology served as biological indicators of oxidative damage. The results indicated that the thieno[2,3-c]pyrazole derivatives reduced the percentage of altered erythrocytes significantly compared to controls (see Table 1) .

Table 1: Effects of Thieno[2,3-c]pyrazole Compounds on Erythrocyte Morphology

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Amino-carbonitrile with 4-Nonylphenol (7a)12 ± 1.03
Amino-carboxamide with 4-Nonylphenol (7b)0.6 ± 0.16
Amino-N-(4-methoxy phenyl)carboxamide (7e)28.3 ± 2.04
Amino-N-(4-chlorophenyl)carboxamide (7f)3.7 ± 0.37
Thieno[2,3-c]pyrazole with 4-Nonylphenol (8)29.1 ± 3.05

This study indicates that thieno[2,3-c]pyrazole derivatives can mitigate oxidative stress in aquatic species, suggesting potential applications in aquaculture and environmental toxicology.

Anticancer Activity

The anticancer potential of thienyl compounds has also been explored extensively. Research indicates that various thienyl derivatives exhibit cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, specific thienyl compounds have been shown to inhibit the proliferation of breast cancer cells by modulating signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

Thienyl compounds have demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Case Studies

Several case studies have documented the efficacy of thienyl compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial involving a novel thienyl derivative showed a marked reduction in tumor size among participants with advanced-stage cancer after a regimen including this compound .
  • Case Study on Antimicrobial Resistance : Another study highlighted the use of thienyl-based antibiotics in treating infections caused by multidrug-resistant bacteria, demonstrating improved outcomes compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-Thienyl)-2,3-butadien-1-one, and what analytical techniques are critical for characterization?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiophene derivatives and propargyl ketones under palladium-catalyzed conditions. Key parameters include solvent choice (e.g., THF or DMF), temperature control (60–80°C), and inert atmosphere to prevent oxidation. Post-synthesis, characterization should include:

  • 1H/13C NMR : To confirm the thienyl proton environment (δ ~7.0–7.5 ppm) and conjugated dienone system (δ ~5.5–6.5 ppm for alkene protons) .
  • X-ray crystallography : To resolve molecular geometry, particularly the planarity of the thienyl-dienone system and bond conjugation .
  • HPLC : To assess purity (>95%) and detect byproducts like oligomers or oxidation derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (refer to GHS hazard codes H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .
  • Waste Disposal : Segregate chemical waste and collaborate with certified agencies for disposal, as improper handling may lead to environmental contamination .

Q. How can researchers address inconsistencies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in peak assignments.
  • Variable Temperature NMR : Use to detect dynamic processes (e.g., tautomerism) that may obscure signals at standard temperatures.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out isotopic interference .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in [4+2] cycloaddition reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-rich thienyl group enhances dienophilicity, enabling reactions with electron-deficient dienophiles (e.g., maleimides). Monitor reaction kinetics via UV-Vis spectroscopy to track conjugation changes.
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to dictate regioselectivity in cycloadduct formation.
  • Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to map transition states and predict regioselectivity patterns .

Q. How does the thienyl substituent influence the compound’s photophysical properties, and how can these be exploited in materials science?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : Measure λmax and quantum yield to assess π→π* transitions and intramolecular charge transfer (ICT) effects.
  • TD-DFT Calculations : Correlate experimental spectra with theoretical models to identify key electronic transitions.
  • Applications : Explore use as a fluorophore in OLEDs or as a photosensitizer in organic photovoltaics, leveraging its extended conjugation .

Q. What strategies can resolve contradictions in reported catalytic applications of this compound in heterocyclic synthesis?

  • Methodological Answer :

  • Systematic Screening : Vary catalysts (e.g., Pd, Cu, or organocatalysts), solvents, and temperatures to identify optimal conditions.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species and propose revised mechanistic pathways.
  • Meta-Analysis : Review literature on analogous thienyl-dienones (e.g., 1-(3-chlorophenyl)-2,3-butadien-1-one) to infer reactivity trends .

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